molecular formula C11H9BrN2O4 B1413969 Ethyl 3-bromo-2-cyano-4-nitrophenylacetate CAS No. 1807021-07-3

Ethyl 3-bromo-2-cyano-4-nitrophenylacetate

Cat. No.: B1413969
CAS No.: 1807021-07-3
M. Wt: 313.1 g/mol
InChI Key: BHGAKBYNCQVZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-2-cyano-4-nitrophenylacetate is an organic compound with the molecular formula C11H9BrN2O4. It is a valuable intermediate in the synthesis of various complex organic molecules. This compound is characterized by the presence of bromine, cyano, and nitro functional groups attached to a phenyl ring, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-2-cyano-4-nitrophenylacetate typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of ethyl phenylacetate followed by nitration and cyanation. The reaction conditions often involve:

    Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Nitration: Treating the brominated product with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Cyanation: Introducing a cyano group using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Bromination: Using a bromine source and a catalyst in a flow reactor.

    Continuous Nitration: Employing a nitrating mixture in a controlled flow system.

    Continuous Cyanation: Utilizing a cyanide source in a flow reactor with appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-2-cyano-4-nitrophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using iron powder (Fe) in acidic conditions.

    Hydrolysis Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Common Reagents and Conditions:

    Substitution: Sodium methoxide (NaOCH3) in methanol.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products:

    Substitution: Ethyl 3-amino-2-cyano-4-nitrophenylacetate.

    Reduction: Ethyl 3-bromo-2-cyano-4-aminophenylacetate.

    Hydrolysis: 3-bromo-2-cyano-4-nitrophenylacetic acid.

Scientific Research Applications

Ethyl 3-bromo-2-cyano-4-nitrophenylacetate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biology: In the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: For the development of potential therapeutic agents targeting specific biological pathways.

    Industry: In the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-cyano-4-nitrophenylacetate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding with target molecules.

Comparison with Similar Compounds

Ethyl 3-bromo-2-cyano-4-nitrophenylacetate can be compared with similar compounds such as:

    Ethyl 3-bromo-4-cyano-2-nitrophenylacetate: Similar structure but different positioning of functional groups.

    Ethyl 3-bromo-2-cyano-4-aminophenylacetate: Contains an amino group instead of a nitro group.

    Ethyl 3-bromo-2-cyano-4-methoxyphenylacetate: Contains a methoxy group instead of a nitro group.

Uniqueness: The unique combination of bromine, cyano, and nitro groups in this compound provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

ethyl 2-(3-bromo-2-cyano-4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-2-18-10(15)5-7-3-4-9(14(16)17)11(12)8(7)6-13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGAKBYNCQVZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-2-cyano-4-nitrophenylacetate
Reactant of Route 2
Ethyl 3-bromo-2-cyano-4-nitrophenylacetate
Reactant of Route 3
Ethyl 3-bromo-2-cyano-4-nitrophenylacetate
Reactant of Route 4
Ethyl 3-bromo-2-cyano-4-nitrophenylacetate
Reactant of Route 5
Ethyl 3-bromo-2-cyano-4-nitrophenylacetate
Reactant of Route 6
Ethyl 3-bromo-2-cyano-4-nitrophenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.